2-Fluorobenzyl bromide

Catalog No.
S749510
CAS No.
446-48-0
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzyl bromide

CAS Number

446-48-0

Product Name

2-Fluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2-fluorobenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2

InChI Key

FFWQLZFIMNTUCZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CBr)F

Synonyms

1-(Bromomethyl)-2-fluorobenzene; 2-(Bromomethyl)fluorobenzene; o-Fluorobenzyl Bromide; α-Bromo-2-fluorotoluene

Canonical SMILES

C1=CC=C(C(=C1)CBr)F

Synthesis of Heterocyclic Compounds

One primary application of 2-fluorobenzyl bromide is in the synthesis of heterocyclic compounds. Heterocyclic compounds are organic molecules containing atoms other than carbon in their rings. 2-Fluorobenzyl bromide acts as an alkylating agent, meaning it can introduce a benzyl group (C6H5CH2-) onto other molecules. This property makes it valuable for synthesizing various heterocyclic structures, including:

  • 2-Pyrrolo[2,3-d]pyrimidines: These nitrogen-containing heterocycles have been explored for their potential antimicrobial and antiviral properties []. 2-Fluorobenzyl bromide was used as the alkylating agent in their synthesis [].
  • 8-Alkylated Imidazolo[1,2-a]pyrimid-5-ones: These heterocycles show promising anti-inflammatory activity in research []. 2-Fluorobenzyl bromide served as the alkylating agent during their preparation [].

Molecular Structure Analysis

The key features of 2-Fluorobenzyl bromide's structure are:

  • Aromatic Ring: It possesses a benzene ring (C6H6) with a fluorine atom attached at the second position (ortho position). The presence of the electron-withdrawing fluorine atom can affect the reactivity of the ring towards electrophilic aromatic substitution reactions.
  • Benzyl Bromide Moiety: A methylene (CH2) bridge links the aromatic ring to a bromine (Br) atom. This benzyl bromide group is a good leaving group, making it reactive in nucleophilic substitution reactions.

Chemical Reactions Analysis

2-Fluorobenzyl bromide participates in various organic reactions owing to its functional groups:

  • Nucleophilic Substitution: The benzyl bromide moiety readily undergoes nucleophilic substitution by a wide range of nucleophiles (Nu) to form new C-C bonds. A general equation for this reaction is:

C6H4FCH2Br + Nu -> C6H4FCH2Nu + Br-

Examples of nucleophiles include amines, alcohols, and thiols [, ].

  • Suzuki-Miyaura Coupling: This palladium-catalyzed coupling reaction allows attachment of various organic fragments to the aromatic ring. The presence of the fluorine atom can influence the regioselectivity (position of attachment) of the reaction [].

Note


Physical And Chemical Properties Analysis

  • CAS Number: 446-48-0 []
  • Molecular Weight: 189.02 g/mol []
  • Physical State: Liquid at room temperature []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []
  • Stability: Light sensitive and should be stored under inert atmosphere []

2-Fluorobenzyl bromide is likely to be irritating to the skin, eyes, and respiratory system. It is also suspected to be a carcinogen []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

446-48-0

Wikipedia

2-Fluorobenzyl bromide

Dates

Modify: 2023-08-15

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